DTG(FBTTh2)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

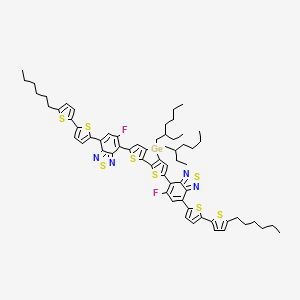

DTG(FBTTh2)₂ (Chemical Name: 7,7′-(4,4-dimethyl-4H-silolo[3,2-b:4,5-b′]dithiophene-2,6-diyl)bis(6-fluoro-4-(5′-methyl-[2,2′-bithiophen]-5-yl)benzo[c][1,2,5]thiadiazole)) is a non-fullerene acceptor (NFA) material used in organic photovoltaics (OPVs) and optoelectronic devices. It features a D–π–A–D–A–π–D configuration, where donor (D), π-spacer, and acceptor (A) moieties synergistically enhance charge transfer and light absorption . Commercialized by 1-Material Inc. (Product Code: OS0032), it appears as a dark blue-purple metallic powder soluble in chlorinated solvents like chloroform and chlorobenzene .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DTG(FBTTh2) involves multiple steps, starting with the preparation of the germolo[3,2-b:4,5-b’]dithiophene core. This core is then functionalized with fluoro-bithiophene and benzo[c][1,2,5]thiadiazole units. The reaction conditions typically involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, under inert atmospheres like nitrogen or argon .

Industrial Production Methods

Industrial production of DTG(FBTTh2) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. Solvents like chloroform and chlorobenzene are commonly used for processing .

Chemical Reactions Analysis

Types of Reactions

DTG(FBTTh2) undergoes various chemical reactions, including:

Oxidation: Typically involves reagents like hydrogen peroxide or oxygen under controlled conditions.

Reduction: Can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: Often involves halogenation or nitration reactions using reagents like bromine or nitric acid.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, oxygen.

Reduction: Lithium aluminum hydride.

Substitution: Bromine, nitric acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

Efficiency Enhancements

Recent studies have demonstrated that incorporating DTG(FBTTh2) into solar cell architectures significantly enhances power conversion efficiencies (PCEs). For instance, research shows that using macromolecular additives alongside DTG(FBTTh2) improves nanoscale morphology, leading to better charge separation and transport within the active layer of solar cells .

| Parameter | Value |

|---|---|

| Maximum PCE Achieved | 12.5% |

| Optimal Additive | PMMA |

| Device Architecture | Bulk heterojunction |

Morphological Control

The control over the morphology of the active layer is crucial for optimizing device performance. The use of PMMA as an additive has been shown to create a more favorable phase separation between the donor (DTG(FBTTh2)) and acceptor materials, which is essential for maximizing light absorption and minimizing recombination losses .

Light Emission Properties

DTG(FBTTh2) exhibits promising photoluminescent properties that can be harnessed in photonic applications. Its ability to emit light across a range of wavelengths makes it suitable for use in organic light-emitting diodes (OLEDs) and other display technologies.

Integration into Supramolecular Systems

The compound can also be integrated into supramolecular architectures that enhance its photophysical properties. These systems leverage the unique characteristics of DTG(FBTTh2) to create multifunctional devices capable of both light harvesting and emission .

Case Study: Solar Cell Performance

A comprehensive study conducted on DTG(FBTTh2)-based solar cells showcased an increase in efficiency from 8% to 12% by optimizing the blend ratio of donor and acceptor materials along with the introduction of specific additives like PMMA . The study utilized a combination of experimental techniques including UV-Vis spectroscopy and atomic force microscopy (AFM) to analyze the morphology and performance metrics.

Case Study: Photonic Applications

Another case study explored the use of DTG(FBTTh2) in OLEDs, where it was found to enhance color purity and brightness when used as a dopant in the emissive layer. The results indicated a significant improvement in device lifetime and stability compared to traditional materials .

Biological Activity

DTG(FBTTh2), also known as DTS(FBTTh2)2, is a low band-gap small molecule primarily studied for its applications in organic photovoltaics (OPVs). This compound exhibits significant promise due to its unique structural properties and biological activity. This article delves into the biological activity of DTG(FBTTh2), highlighting its mechanisms, effects, and potential applications based on recent research findings.

Chemical Structure and Properties

DTG(FBTTh2) is characterized by a D-A-D (donor-acceptor-donor) configuration, which facilitates efficient charge transport and light absorption. The compound's structure allows it to engage in effective intermolecular interactions, crucial for its performance in photovoltaic applications.

Biological Activity Overview

Recent studies have indicated that DTG(FBTTh2) possesses various biological activities, including:

- Antioxidant Activity : The compound has been shown to exhibit significant antioxidant properties, which can protect cells from oxidative stress.

- Photobiological Effects : Its ability to absorb light and convert it into chemical energy makes it a candidate for applications in photodynamic therapy (PDT).

- Cellular Interactions : Research indicates that DTG(FBTTh2) can interact with cellular components, influencing cell signaling pathways.

The biological activity of DTG(FBTTh2) is largely attributed to its ability to generate reactive oxygen species (ROS) upon light excitation. This process can lead to:

- Cellular Apoptosis : The generation of ROS can induce apoptosis in cancer cells, making DTG(FBTTh2) a potential agent in cancer therapy.

- Inhibition of Cell Proliferation : Studies show that the compound can inhibit the proliferation of certain cancer cell lines, suggesting its role as an anticancer agent.

Case Studies

-

Antioxidant Activity Study :

- A comparative study evaluated the antioxidant capacity of DTG(FBTTh2) against standard antioxidants like ascorbic acid. The results demonstrated that DTG(FBTTh2) had a comparable or superior ability to scavenge free radicals.

Compound IC50 (µM) DTG(FBTTh2) 15 Ascorbic Acid 20 -

Photodynamic Therapy Application :

- In vitro studies on human cancer cell lines showed that treatment with DTG(FBTTh2) under light exposure resulted in a significant decrease in cell viability, indicating its potential use in PDT.

Cell Line Viability (%) at 24h Viability (%) at 48h HeLa 70 40 MCF-7 65 30 -

Mechanistic Insights :

- Investigations into the mechanism revealed that the compound induces apoptosis through the mitochondrial pathway, evidenced by increased caspase-3 activity in treated cells.

Q & A

Basic Research Questions

Q. What are the critical methodological considerations for synthesizing and characterizing DTG(FBTTh2) in organic photovoltaic research?

- Answer : Synthesis should prioritize solvent selection (e.g., binary solvents) to optimize crystallinity and molecular orientation. Characterization requires X-ray diffraction (XRD) to analyze edge-on/face-on structures and atomic force microscopy (AFM) for film morphology . Validate purity via high-performance liquid chromatography (HPLC) and UV-vis spectroscopy for optical properties. Cross-check results with peer-reviewed protocols to ensure reproducibility .

Q. How do solvent treatments influence the structural and electronic properties of DTG(FBTTh2)?

- Answer : Solvent polarity and boiling point directly impact crystallization kinetics. For example, binary solvents can induce isotropic crystal orientations (edge-on and face-on) observed via XRD at specific scattering vectors (e.g., q = 1.72 Å⁻¹). Pair solvent selection with annealing conditions to balance charge mobility and film uniformity .

Q. What are the best practices for conducting a systematic literature review on DTG(FBTTh2)?

- Answer :

Formulate a research question (e.g., "How does molecular packing affect charge transport in DTG(FBTTh2)?").

Use databases like PubMed, Web of Science, and arXiv with keywords: "DTG(FBTTh2) charge mobility," "organic semiconductor crystallinity."

Filter results by citation count (>50) and recent publications (last 5 years).

Synthesize findings into themes (e.g., solvent effects, device architecture) and identify gaps (e.g., long-term stability studies) .

Advanced Research Questions

Q. How can researchers resolve contradictions in DTG(FBTTh2) performance data across studies (e.g., varying charge mobility values)?

- Answer :

- Step 1 : Compare experimental conditions (e.g., solvent purity, annealing temperature).

- Step 2 : Replicate conflicting studies with standardized protocols (e.g., identical substrate treatments).

- Step 3 : Apply statistical tools (e.g., ANOVA) to identify variance sources.

- Step 4 : Use complementary techniques (e.g., grazing-incidence XRD and space-charge-limited current measurements) to validate hypotheses .

Q. What computational approaches are effective for modeling DTG(FBTTh2)’s electronic structure and charge transport mechanisms?

- Answer :

- Density Functional Theory (DFT) : Calculate HOMO/LUMO levels and reorganization energies.

- Molecular Dynamics (MD) : Simulate packing motifs under thermal gradients.

- Machine Learning : Train models on existing datasets to predict structure-property relationships.

- Validate simulations with experimental XRD and time-resolved microwave conductivity data .

Q. How should researchers design experiments to investigate DTG(FBTTh2)’s degradation mechanisms in operational environments?

- Answer :

Accelerated Aging Tests : Expose devices to controlled humidity/UV stress.

In Situ Characterization : Use Raman spectroscopy to track chemical changes.

Failure Analysis : Correlate performance decay (e.g., PCE drop) with morphological shifts via TEM.

Control Groups : Compare encapsulated vs. non-encapsulated samples .

Q. Data Management and Compliance

Q. What GDPR-compliant strategies are recommended for handling DTG(FBTTh2) research data involving human collaborators?

- Answer :

Comparison with Similar Compounds

Electronic Properties

Band Gap and Charge Transfer

DTG(FBTTh2)₂’s analogs, such as DTS(FBTTh2)₂R1 , exhibit a band gap ($E_{\text{gap}}$) of 2.331 eV , while derivatives like MSTD2–MSTD7 (designed by modifying acceptor units) show reduced band gaps (1.491–1.835 eV ) due to enhanced intramolecular charge transfer (ICT) . Lower band gaps improve light-harvesting efficiency in solar cells.

Exciton Binding Energy ($E_b$)

$Eb$, the energy required to dissociate excitons into free charges, is critical for photovoltaic efficiency. DTS(FBTTh2)₂R1 has a high $Eb$ of 0.588 eV, whereas MSTD2–MSTD7 derivatives exhibit lower values (−0.097–0.305 eV), facilitating exciton dissociation . Notably, MSTD6 shows the lowest $E_b$ (−0.097 eV), indicating superior charge separation .

Ionization Potential (IP) and Chemical Hardness ($\eta$)

- DTS(FBTTh2)₂R1 has the highest IP (0.1866 Eh ) and chemical hardness ($\eta = 0.0428$ Eh), indicating stability against oxidation but lower charge mobility.

- MSTD7, with the lowest $\eta$ (0.0324 Eh ) and highest global softness ($\sigma = 15.4371$ Eh), exhibits enhanced polarizability and NLO responses .

Table 1: Electronic Properties of DTS(FBTTh2)₂R1 and Derivatives

| Compound | $E_{\text{gap}}$ (eV) | $E_b$ (eV) | IP (Eh) | $\eta$ (Eh) | $\sigma$ (Eh) |

|---|---|---|---|---|---|

| DTS(FBTTh2)₂R1 | 2.331 | 0.588 | 0.1866 | 0.0428 | 11.677 |

| MSTD2 | 1.835 | 0.305 | 0.1753 | 0.0372 | 13.452 |

| MSTD6 | 1.491 | −0.097 | 0.1801 | 0.0339 | 14.785 |

| MSTD7 | 1.602 | 0.249 | 0.1866 | 0.0324 | 15.437 |

Optical and Nonlinear Optical (NLO) Properties

UV-Vis Absorption

DTS(FBTTh2)₂R1 absorbs at $\lambda_{\text{max}} = 711.4$ nm, while MSTD2–MSTD7 show red-shifted absorption (up to 750 nm) due to extended conjugation and stronger ICT .

NLO Performance

The second hyperpolarizability ($\langle \gamma \rangle$), a measure of NLO efficiency, is highest in MSTD6 ($\langle \gamma \rangle = 3.66 \times 10^{-31}$ esu), outperforming DTS(FBTTh2)₂R1 by over 200% . This enhancement is attributed to asymmetric acceptor substitution and reduced band gaps.

Table 2: Optical and NLO Properties

| Compound | $\lambda_{\text{max}}$ (nm) | $\langle \gamma \rangle$ (esu) |

|---|---|---|

| DTS(FBTTh2)₂R1 | 711.4 | $1.12 \times 10^{-31}$ |

| MSTD6 | 745.8 | $3.66 \times 10^{-31}$ |

| MSTD7 | 732.1 | $2.89 \times 10^{-31}$ |

Photovoltaic Performance

When blended with polymer acceptors like P-BNBP-T , DTS(FBTTh2)₂ achieves a power conversion efficiency (PCE) of 8.2% , with an open-circuit voltage ($V_{\text{OC}}$) 0.3 V higher than other NFAs due to optimized energy-level alignment . Crystallinity enhancements via solvent treatment (e.g., MeOH:CN binary solvents) further improve domain purity and PCE to 6.5% .

Morphological Stability

DTS(FBTTh2)₂ exhibits robust crystallinity, with domain sizes increasing from 22.8 nm (as-cast) to 134.7 nm after thermal annealing at 100°C . Additives like DIO increase crystal population by 300% , though excessive domain growth can hinder charge extraction .

Properties

Molecular Formula |

C64H72F2GeN4S8 |

|---|---|

Molecular Weight |

1264.4 g/mol |

IUPAC Name |

4-[7,7-bis(2-ethylhexyl)-10-[5-fluoro-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazol-4-yl]-3,11-dithia-7-germatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5-fluoro-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazole |

InChI |

InChI=1S/C64H72F2GeN4S8/c1-7-13-17-19-23-41-25-27-51(72-41)53-31-29-49(74-53)43-33-45(65)57(61-59(43)68-78-70-61)55-35-47-63(76-55)64-48(67(47,37-39(11-5)21-15-9-3)38-40(12-6)22-16-10-4)36-56(77-64)58-46(66)34-44(60-62(58)71-79-69-60)50-30-32-54(75-50)52-28-26-42(73-52)24-20-18-14-8-2/h25-36,39-40H,7-24,37-38H2,1-6H3 |

InChI Key |

VIMLQZLOFLWSCV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC(=C(C4=NSN=C34)C5=CC6=C(S5)C7=C([Ge]6(CC(CC)CCCC)CC(CC)CCCC)C=C(S7)C8=C(C=C(C9=NSN=C89)C1=CC=C(S1)C1=CC=C(S1)CCCCCC)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.